In Vivo Potency Advantage: TCS 5861528 Requires ~10-Fold Lower Dose Than HC-030031 for Antihyperalgesic Efficacy
TCS 5861528 demonstrates a substantial in vivo potency advantage over its structural parent HC-030031. In the streptozotocin-induced diabetic rat model, TCS 5861528 produced significant attenuation of mechanical hypersensitivity at 10 mg/kg i.p., with maximal effect (>50% elevation of paw pressure threshold) at 30 mg/kg [1]. By contrast, HC-030031 requires oral doses of 100–300 mg/kg to achieve comparable reversal of mechanical hypersensitivity in rat models of inflammatory and neuropathic pain [2]. This represents an approximately 10-fold in vivo potency difference, a relationship affirmed in independent reviews that describe Chembridge-5861528 as 'about 10 times more potent than HC-030031' [3]. The lower effective dose reduces total compound consumption per study, minimizes vehicle-related artifacts, and improves cost efficiency for long-term chronic dosing protocols.
| Evidence Dimension | Effective in vivo dose for mechanical hypersensitivity attenuation in rat |
|---|---|
| Target Compound Data | 10 mg/kg (threshold), 30 mg/kg (maximal effect) i.p. |
| Comparator Or Baseline | HC-030031: 100–300 mg/kg p.o. for comparable efficacy |
| Quantified Difference | ~10-fold lower effective dose for TCS 5861528 |
| Conditions | Streptozotocin-induced diabetic rat model; paw pressure and monofilament tests |
Why This Matters
A 10-fold in vivo potency advantage directly reduces procurement quantity requirements, per-experiment cost, and vehicle burden in chronic dosing studies, making TCS 5861528 the more practical choice for long-term in vivo TRPA1 pharmacology.
- [1] Wei H, Hämäläinen MM, Saarnilehto M, Koivisto A, Pertovaara A. Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals. Anesthesiology. 2009 Jul;111(1):147-54. PMID:19512877. Data: lowest effective dose 10 mg/kg diabetic, 30 mg/kg control; maximal effect >50% paw pressure threshold elevation. View Source
- [2] McNamara CR, Mandel-Brehm J, Bautista DM, et al. TRPA1 mediates formalin-induced pain. Proc Natl Acad Sci USA. 2007 Aug 14;104(33):13525-30. HC-030031 effective at 100–300 mg/kg. PMID:17686976. View Source
- [3] Taylor & Francis Knowledge Reference. TRPA1 as a therapeutic target for nociceptive pain. States: Chembridge-5861528 is about 10 times more potent than HC-030031 [94,95]. Expert Opin Ther Targets. 2020. View Source
